molecular formula C7H6Br2O2S B1423726 Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate CAS No. 648412-53-7

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

Cat. No. B1423726
M. Wt: 314 g/mol
InChI Key: WQCQDITXZPVXGB-UHFFFAOYSA-N
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Description

“Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 648412-53-7 . It has a molecular weight of 315.01 and its IUPAC name is methyl 4,5-dibromo-3-methyl-1H-1lambda3-thiophene-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Br2O2S/c1-3-4 (8)6 (9)12-5 (3)7 (10)11-2/h12H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.01 . It should be stored at a temperature between 28 C .

Scientific Research Applications

Organic Synthesis and Methodology Development

  • The practical preparation of ethyl 2-methylthiophene-3-carboxylate was devised, offering advantages such as operational simplicity and avoidance of strong bases, which could be relevant for derivatives like methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (Kogami & Watanabe, 2011).

Heterocyclic Chemistry and Compound Synthesis

  • Reactions with methyl 3-hydroxythiophene-2-carboxylate, leading to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, provide insights into the chemistry of thiophene derivatives, which could be applied to the synthesis and functionalization of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (Corral & Lissavetzky, 1984).

Medicinal Chemistry and Drug Design

  • The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins involve third-generation analogues of related thiazole carboxylates, indicating the role of thiophene derivatives in antiviral research (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).

Material Science and Photophysical Properties

  • The study of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate's synthesis, characterization, and novel fluorescence properties highlights the potential of thiophene derivatives in materials science and optoelectronics (Pusheng, 2009).

Safety And Hazards

The compound is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation, serious eye irritation, and skin irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended . If swallowed, one should call a POISON CENTER or doctor/physician if they feel unwell . If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCQDITXZPVXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695150
Record name Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

CAS RN

648412-53-7
Record name Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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